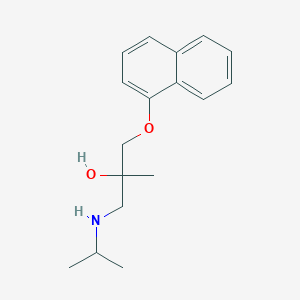
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)-, commonly known as Propranolol, is a beta-blocker medication used to treat various medical conditions such as hypertension, angina, and heart arrhythmias. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and low cost.
Mecanismo De Acción
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, as well as a reduction in the symptoms of anxiety.
Efectos Bioquímicos Y Fisiológicos
Propranolol has been shown to have various biochemical and physiological effects on the body. It has been found to reduce the levels of stress hormones such as cortisol and adrenaline, as well as decrease the activity of the sympathetic nervous system. Additionally, it has been shown to improve blood flow to the brain and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propranolol has several advantages for use in lab experiments, including its low cost and availability. However, it also has limitations, such as its potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on Propranolol. One area of interest is its potential as a treatment for various types of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, research is ongoing into its use as a treatment for anxiety disorders and PTSD, as well as its potential to improve cognitive function in certain populations.
Métodos De Síntesis
Propranolol can be synthesized through several methods, including the condensation of 1-naphthol with isopropylamine, followed by the reaction of the resulting product with 2-chloroacetone. Another method involves the reaction of 1-naphthol with isopropylamine, followed by the reaction of the resulting product with chloroacetyl chloride.
Aplicaciones Científicas De Investigación
Propranolol has been extensively studied for its potential therapeutic applications beyond its traditional use as a beta-blocker. Research has shown that it may have a role in the treatment of various medical conditions such as anxiety disorders, post-traumatic stress disorder (PTSD), and even cancer.
Propiedades
Número CAS |
19423-05-3 |
|---|---|
Nombre del producto |
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)- |
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2-methyl-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-11-17(3,19)12-20-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13,18-19H,11-12H2,1-3H3 |
Clave InChI |
LRMQACJPVHXKDE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C)(COC1=CC=CC2=CC=CC=C21)O |
SMILES canónico |
CC(C)NCC(C)(COC1=CC=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




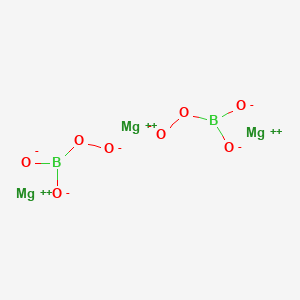



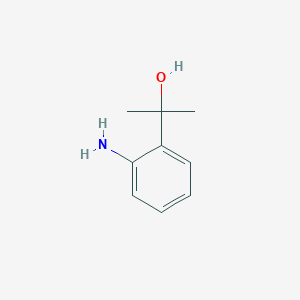

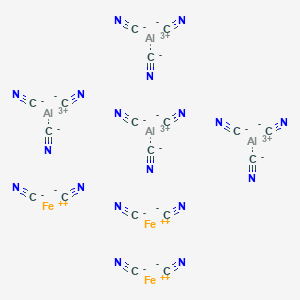

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
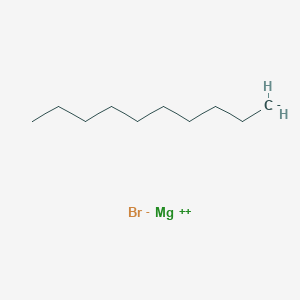
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)

